3-amino-N-benzyl-N-methylpropane-1-sulfonamide hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 3-amino-N-benzyl-N-methylpropane-1-sulfonamide hydrochloride typically involves the reaction of benzylamine with methylamine and propane-1-sulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the sulfonamide bond . The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Chemical Reactions Analysis
3-amino-N-benzyl-N-methylpropane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted sulfonamides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3-amino-N-benzyl-N-methylpropane-1-sulfonamide hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-amino-N-benzyl-N-methylpropane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
3-amino-N-benzyl-N-methylpropane-1-sulfonamide hydrochloride can be compared with other similar compounds, such as:
Sulfonamides: These compounds share a similar sulfonamide functional group and exhibit comparable chemical reactivity.
Sulfonimidates: These compounds have a sulfur (VI) center and are used as intermediates in the synthesis of other organosulfur compounds.
Sulfoximines: These compounds are known for their medicinal chemistry properties and are used in drug development.
Properties
CAS No. |
2613389-56-1 |
---|---|
Molecular Formula |
C11H19ClN2O2S |
Molecular Weight |
278.8 |
Purity |
95 |
Origin of Product |
United States |
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